3-bromo-9-[4-(4-phenylphenyl)phenyl]carbazole
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Overview
Description
3-Bromo-9-[4-(4-phenylphenyl)phenyl]carbazole is an organic compound with the molecular formula C30H20BrN. It is a derivative of carbazole, a heterocyclic aromatic compound. This compound is known for its applications in material science, particularly in the development of organic semiconductors and optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-9-[4-(4-phenylphenyl)phenyl]carbazole typically involves the bromination of 9-[4-(4-phenylphenyl)phenyl]carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-9-[4-(4-phenylphenyl)phenyl]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction Reactions: The compound can be reduced to form 9-[4-(4-phenylphenyl)phenyl]carbazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution Reactions: Products include various substituted carbazoles depending on the nucleophile used.
Oxidation Reactions: Major products include carbazole-3,6-dione.
Reduction Reactions: The primary product is 9-[4-(4-phenylphenyl)phenyl]carbazole.
Scientific Research Applications
3-Bromo-9-[4-(4-phenylphenyl)phenyl]carbazole has several applications in scientific research:
Material Science: Used in the development of organic semiconductors and optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemistry: Serves as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine: Investigated for its potential use in drug development and as a probe in biological studies.
Industry: Utilized in the manufacturing of advanced materials for electronic and photonic applications
Mechanism of Action
The mechanism of action of 3-bromo-9-[4-(4-phenylphenyl)phenyl]carbazole involves its interaction with molecular targets in electronic and photonic devices. The compound’s unique electronic properties, such as its ability to transport charge and emit light, make it suitable for use in OLEDs and OPVs. The carbazole moiety plays a crucial role in stabilizing the excited states and facilitating charge transfer processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-9-phenylcarbazole
- 3-Bromo-9H-carbazole
- 4-Bromobiphenyl
Uniqueness
3-Bromo-9-[4-(4-phenylphenyl)phenyl]carbazole stands out due to its extended conjugated system, which enhances its electronic properties. This makes it more effective in applications requiring high charge mobility and light emission compared to simpler carbazole derivatives .
Properties
IUPAC Name |
3-bromo-9-[4-(4-phenylphenyl)phenyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20BrN/c31-25-16-19-30-28(20-25)27-8-4-5-9-29(27)32(30)26-17-14-24(15-18-26)23-12-10-22(11-13-23)21-6-2-1-3-7-21/h1-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIVZBMTFKHAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)Br)C6=CC=CC=C64 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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